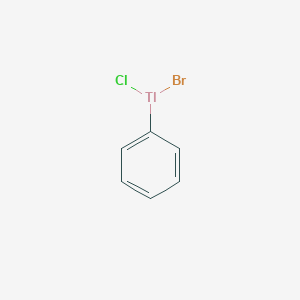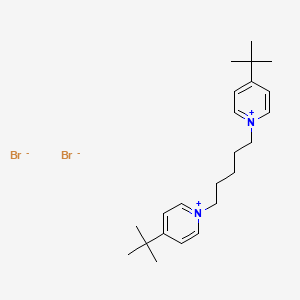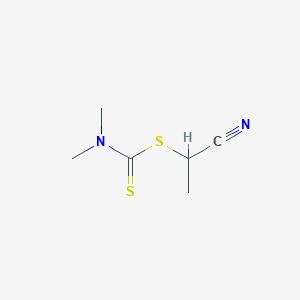![molecular formula C18H27NOSi B14593047 4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine CAS No. 61157-27-5](/img/structure/B14593047.png)
4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine is an organic compound that features a unique combination of functional groups, including a benzyl group, an ethenyl group, a methylsilyl group, and an amine group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzyl(ethenyl)methylsilyl Group: This can be achieved by reacting benzyl chloride with ethenylmethylsilane in the presence of a base such as sodium hydride.
Attachment to the But-2-yn-1-amine Backbone: The intermediate product is then reacted with N,N-diethylbut-2-yn-1-amine under appropriate conditions, such as using a palladium catalyst, to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. The ethenyl and methylsilyl groups can provide additional stability or reactivity, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[Benzyl(methyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine: Lacks the ethenyl group, which may affect its reactivity and binding properties.
4-{[Phenyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine: Contains a phenyl group instead of a benzyl group, which can influence its hydrophobic interactions.
Uniqueness
4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties, as well as potential reactivity in various chemical reactions. This makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61157-27-5 |
|---|---|
Molekularformel |
C18H27NOSi |
Molekulargewicht |
301.5 g/mol |
IUPAC-Name |
4-(benzyl-ethenyl-methylsilyl)oxy-N,N-diethylbut-2-yn-1-amine |
InChI |
InChI=1S/C18H27NOSi/c1-5-19(6-2)15-11-12-16-20-21(4,7-3)17-18-13-9-8-10-14-18/h7-10,13-14H,3,5-6,15-17H2,1-2,4H3 |
InChI-Schlüssel |
PGSGBSQAPTUOSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC#CCO[Si](C)(CC1=CC=CC=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)
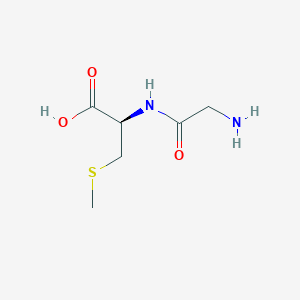
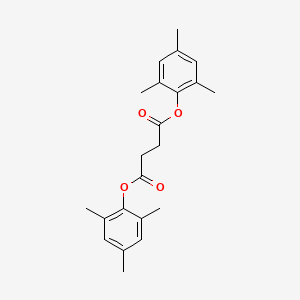
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)

![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)
![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)


